molecular formula C21H26N2O3 B2588463 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide CAS No. 941964-88-1

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide

Cat. No.: B2588463
CAS No.: 941964-88-1
M. Wt: 354.45
InChI Key: RTKBRHLMKAHOFE-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity Relationships

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide and related compounds have been extensively studied for their gastroprokinetic activity, revealing the crucial role of the morpholine ring and N-benzyl group in their activity. The reversal of the amide bond in such compounds typically results in reduced activity, underscoring the significance of the amide bond's orientation for potent gastroprokinetic effects. This highlights the compound's application in enhancing gastric emptying and its potential utility in gastrointestinal disorders (S. Kalo et al., 1995).

Gastroprokinetic Agents

Further research into N-[(2-morpholinyl)alkyl]benzamides, inspired by metoclopramide and cisapride, has identified potent and selective gastroprokinetic agents among these compounds. This research points towards the development of more effective treatments for gastrointestinal motility disorders, based on modifications to the benzoyl group and the morpholinyl moiety (S. Kato et al., 1990).

Anti-inflammatory and Antimicrobial Activities

A series of pyrazole derivatives synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides have exhibited promising anti-inflammatory activities, indicating potential therapeutic applications beyond gastroprokinetic activity. These findings suggest a broader pharmacological significance for compounds related to this compound, encompassing anti-inflammatory and possibly antimicrobial effects (Mohamed M. Abdulla et al., 2014).

Educational Application in Organic Synthesis

The compound has also found application in educational settings, demonstrating the use of COMU as a coupling reagent in synthesizing N,N-diethyl-3-methylbenzamide (DEET), which relates to understanding carbonyl reactivity and amide bond formation. This application underscores the compound's role in facilitating organic chemistry education, particularly in synthesizing amides and understanding mechanistic organic chemistry (Jonathan M. Withey et al., 2015).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBRHLMKAHOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 2-methylbenzoic acid and 2-(4-methoxy-phenyl)-2-morpholin-4-yl-ethylamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.